Methyl 6-oxo-1,3-diazinane-4-carboxylate
Description
Methyl 6-oxo-1,3-diazinane-4-carboxylate is a six-membered saturated heterocyclic compound (diazinane) containing two nitrogen atoms at positions 1 and 3, a ketone group at position 6, and a methyl ester moiety at position 4. The saturated nature of the diazinane ring distinguishes it from partially unsaturated analogs like dihydropyrimidines.
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
methyl 6-oxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)4-2-5(9)8-3-7-4/h4,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
JWCWVDNBIFERAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)NCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxo-1,3-diazinane-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the diazinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-1,3-diazinane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6-oxo-1,3-diazinane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-oxo-1,3-diazinane-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, affecting various biological pathways. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related 6-oxo-1,6-dihydropyrimidine derivatives (e.g., 4-aryl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitriles) from . Key differences include:
Hydrogen Bonding and Crystallinity
highlights the role of hydrogen bonding in molecular aggregation and crystal packing. Crystallographic software like SHELXL () and ORTEP-3 () would be critical for resolving these structural differences .
Research Findings and Data Tables
Table 2: Functional Group Impact on Properties
| Group | Hydrogen Bonding | Electron Effects | Typical Applications |
|---|---|---|---|
| Ketone (C6) | Strong acceptor | Electron-withdrawing | Drug design, catalysis |
| Methyl ester (C4) | Moderate acceptor | Electron-withdrawing | Prodrugs, polymer precursors |
| Cyano (C5) | Weak acceptor | Strongly withdrawing | Agrochemicals, materials science |
| Methylthio (C2) | Non-polar | Electron-donating | Ligands, coordination chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
